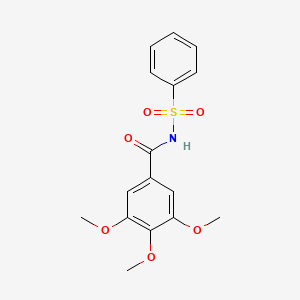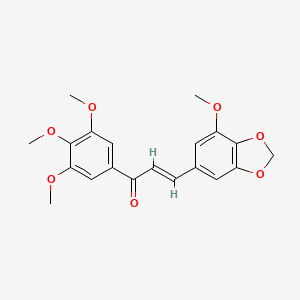![molecular formula C19H17N7OS B11038853 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11038853.png)
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol: (CAS number: 332074-12-1) is a chemical compound with the following properties:
- Molecular formula: C15H15N5O
- Molecular weight: 281.31 g/mol
- Chemical structure:
Preparation Methods
Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. Companies and research institutions may employ proprietary processes for large-scale production. For specific industrial methods, consult relevant patents or industry publications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative transformations may occur, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituting functional groups can alter its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions depend on the specific transformation.
Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions. Further research is needed to identify these products conclusively.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Catalysis: Investigating its catalytic properties could lead to novel applications.
Biological Activity: Understanding its effects on biological systems, such as enzyme inhibition or receptor binding.
Drug Development: Assessing its pharmacological properties for therapeutic purposes.
Materials Science:
Agrochemicals: Investigating its use in crop protection.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Comparing this compound with structurally related molecules highlights its uniqueness. Unfortunately, specific similar compounds were not provided in the sources. Researchers can explore databases and literature to identify related analogs.
Properties
Molecular Formula |
C19H17N7OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H17N7OS/c1-11-5-3-6-14-12(2)22-17(25-16(11)14)26-18-23-13(9-15(27)24-18)10-28-19-20-7-4-8-21-19/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
DSMODWQWTNTUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11038778.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11038782.png)
![8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B11038786.png)
![(2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11038794.png)
![4-Amino-7-(4-fluorophenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038795.png)
![4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one](/img/structure/B11038802.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038805.png)

![Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038819.png)
![2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B11038822.png)
![4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038834.png)
![5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11038846.png)
![3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11038850.png)
